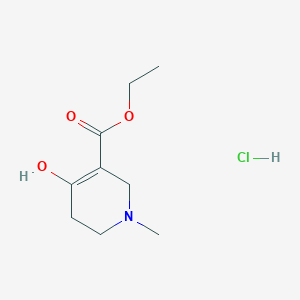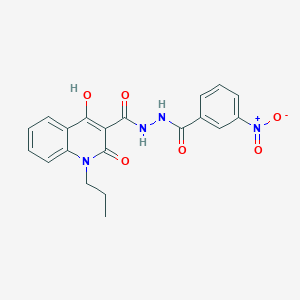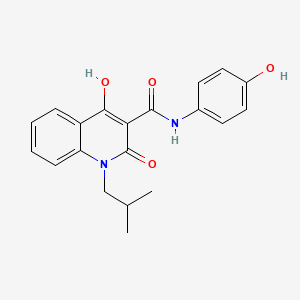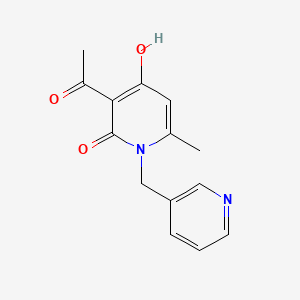
ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a chemical compound with the CAS Number: 474003-34-4 . It has a molecular weight of 221.68 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h7H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.作用機序
The exact mechanism of action of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is not fully understood, but it is believed to act on several different pathways within the body. This compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including its ability to act as an antioxidant and modulate neurotransmitter activity. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a variety of inflammatory conditions.
実験室実験の利点と制限
One advantage of using ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride in scientific research is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the central nervous system. However, there are also limitations to the use of this compound in lab experiments, including its relatively low solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research, such as the treatment of inflammatory conditions.
合成法
The synthesis of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride involves several steps, including the reaction of ethyl acetoacetate with methylamine, followed by the addition of cyclohexanone and subsequent cyclization to form the pyridine ring. The resulting compound is then hydrolyzed to yield this compound, which can be converted to its hydrochloride salt for use in research applications.
科学的研究の応用
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride has been studied extensively for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases.
特性
IUPAC Name |
ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVZFOCVCVFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)




![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)




![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)